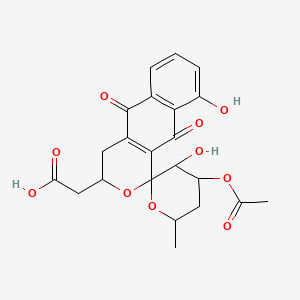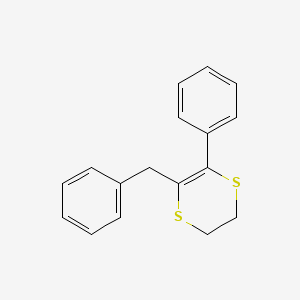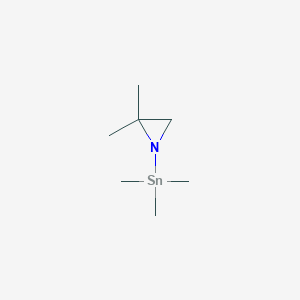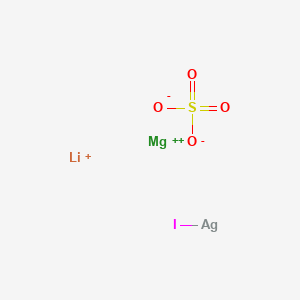
Griseucin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Griseucin B is a benzoisochromane-quinone antibiotic, known for its antifungal and antimycoplasmal properties. It is a secondary metabolite produced by certain Streptomyces species. This compound is part of a larger family of antibiotics that includes griseucin A and frenolicin B .
Preparation Methods
Griseucin B can be synthesized through a series of biosynthetic steps involving the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound. The process involves the use of nanaomycin D reductase, a flavoprotein enzyme that catalyzes the reductive transformation in the presence of NADH under anaerobic conditions . Industrial production methods typically involve the cultivation of Streptomyces species in controlled fermentation processes, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Griseucin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Griseucin B has several scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and redox reactions.
Biology: The compound is studied for its antifungal and antimycoplasmal activities.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Mechanism of Action
Griseucin B exerts its effects primarily by inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in intracellular reactive oxygen species, which in turn inhibits the mTORC1-mediated phosphorylation of 4E-BP1, ultimately inducing apoptosis and suppressing tumor growth .
Comparison with Similar Compounds
Griseucin B is similar to other benzoisochromane-quinone antibiotics such as:
Properties
CAS No. |
59554-12-0 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid |
InChI |
InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26) |
InChI Key |
ZALAFWZWSLVCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)




